4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and a decanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate typically involves a multi-step process. One common method includes the formation of the phenyldiazenyl intermediate, followed by its reaction with an appropriate aldehyde to form the imine. The final step involves esterification with decanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and imine functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenyl oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted esters and imines.
Scientific Research Applications
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The ester group allows for hydrolysis, releasing the active components that can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate
- 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl hexanoate
Uniqueness
4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate is unique due to its longer alkyl chain (decanoate), which can influence its solubility, stability, and interaction with biological membranes. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability.
Properties
CAS No. |
37177-44-9 |
---|---|
Molecular Formula |
C29H33N3O2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] decanoate |
InChI |
InChI=1S/C29H33N3O2/c1-2-3-4-5-6-7-11-14-29(33)34-28-21-15-24(16-22-28)23-30-25-17-19-27(20-18-25)32-31-26-12-9-8-10-13-26/h8-10,12-13,15-23H,2-7,11,14H2,1H3 |
InChI Key |
BBMXFVKAQLCXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.